molecular formula C14H11FO3 B6398690 3-(3-Fluoro-4-hydroxyphenyl)-2-methylbenzoic acid, 95% CAS No. 1261988-44-6

3-(3-Fluoro-4-hydroxyphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6398690
CAS RN: 1261988-44-6
M. Wt: 246.23 g/mol
InChI Key: UORTWPGDRMKLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-4-hydroxyphenyl)-2-methylbenzoic acid, referred to as 3-FHPB, is a fluorinated phenyl benzoic acid with a wide range of applications in the field of science. It is a versatile compound, with a wide range of properties that make it a useful reagent for a variety of applications. 3-FHPB is a useful reagent for organic synthesis, and has been used in the synthesis of a variety of compounds such as pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a variety of fluorinated compounds, such as fluoroalkylbenzoic acids and fluoroalkylbenzamides. In addition, 3-FHPB has been used in the synthesis of a variety of fluorinated compounds, such as fluoroalkylbenzoic acids and fluoroalkylbenzamides.

Mechanism of Action

The mechanism of action of 3-FHPB is not well understood, but it is believed to be related to its ability to form hydrogen bonds with other molecules. 3-FHPB has the ability to form hydrogen bonds with other molecules, which can influence the reactivity of the molecule. This ability can be used to increase or decrease the reactivity of the molecule, depending on the nature of the hydrogen bond. In addition, 3-FHPB can also act as a catalyst in certain reactions, due to its ability to form hydrogen bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FHPB are not well understood, but it is believed to have a variety of effects on the body. 3-FHPB has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. In addition, 3-FHPB has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Furthermore, 3-FHPB has been shown to have an inhibitory effect on the enzyme cholinesterase, which is involved in the metabolism of acetylcholine.

Advantages and Limitations for Lab Experiments

The use of 3-FHPB in laboratory experiments has a number of advantages and limitations. One of the advantages of using 3-FHPB is its versatility, as it can be used in a variety of different reactions. In addition, 3-FHPB is relatively inexpensive and can be easily obtained from chemical suppliers. Furthermore, 3-FHPB is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to the use of 3-FHPB in laboratory experiments. For example, 3-FHPB is a relatively strong acid, and can cause irritation to the skin and eyes if not handled properly. In addition, 3-FHPB is a strong oxidizing agent and can cause damage to other compounds if not handled properly. Furthermore, 3-FHPB is a volatile compound and can easily evaporate if not stored properly.

Future Directions

The use of 3-FHPB in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential future direction is the development of new synthesis methods for 3-FHPB and other fluorinated compounds. In addition, further research into the biochemical and physiological effects of 3-FHPB could lead to the development of new drugs or treatments. Furthermore, further research into the mechanism of action of 3-FHPB could lead to a better understanding of its effects on the body. Finally, further research into the use of 3-FHPB in the synthesis of fluorinated compounds could lead to the development of new compounds with a variety of applications.

Synthesis Methods

The synthesis of 3-FHPB is relatively simple and can be achieved by a variety of methods. One of the most common methods is the reaction of 3-fluoro-4-hydroxybenzaldehyde with 2-methylbenzoic acid in the presence of a base. This reaction is typically carried out in aqueous media, such as water or an aqueous ethanol solution, and is typically carried out at room temperature. The reaction can be catalyzed by a variety of bases, such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide. The reaction produces a high yield of 3-FHPB, typically in the range of 95-99%.

Scientific Research Applications

3-FHPB has been used in a variety of scientific research applications, including the synthesis of a variety of fluorinated compounds. It has also been used in the synthesis of a variety of pharmaceuticals, pesticides, and other organic compounds. In addition, 3-FHPB has been used in the synthesis of a variety of fluorinated compounds, such as fluoroalkylbenzoic acids and fluoroalkylbenzamides. Furthermore, 3-FHPB has been used in the synthesis of a variety of fluorinated compounds, such as fluoroalkylbenzoic acids and fluoroalkylbenzamides.

properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-10(3-2-4-11(8)14(17)18)9-5-6-13(16)12(15)7-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORTWPGDRMKLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689352
Record name 3'-Fluoro-4'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261988-44-6
Record name 3'-Fluoro-4'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.